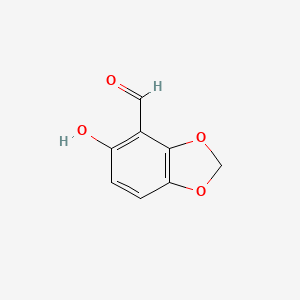

5-Hydroxy-1,3-benzodioxole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

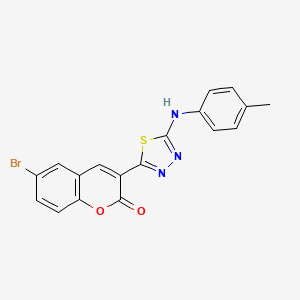

5-Hydroxy-1,3-benzodioxole-4-carbaldehyde, also known as 1,3-Benzodioxole-4-carboxaldehyde, is a synthetic organic compound with the molecular formula C8H6O4 . It is a member of benzodioxoles and an arenecarbaldehyde .

Synthesis Analysis

The synthesis of 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde can be achieved from 5-(methoxymethoxy)-2h-1,3-benzodioxole-4-carbaldehyde . More detailed synthesis methods and procedures might be found in specific chemical literature or patents.

Molecular Structure Analysis

The molecular structure of 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde contains a total of 19 bonds, including 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, and 6 aromatic bonds. It also includes 1 five-membered ring and 1 six-membered ring .

Physical And Chemical Properties Analysis

The predicted physical and chemical properties of 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde include a boiling point of 296.8±40.0 °C, a density of 1.500±0.06 g/cm3, and a pKa of 8.30±0.20 .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis of 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde and its derivatives has been a subject of interest in various studies. For example, Li Zhang, Songqing Wang, and Xuan Yu (2007) synthesized a compound closely related to 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde, exploring its structural properties (Li Zhang, Songqing Wang, & Xuan Yu, 2007).

Potential in Medicinal Chemistry

- The compound and its analogs have been investigated for their potential in medicinal chemistry. For instance, Sayanti Gupta et al. (2016) explored eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, evaluating their anticancer, DNA binding, and antibacterial properties (Sayanti Gupta et al., 2016).

Applications in Organic Synthesis

- The compound has been used in various organic synthesis processes. For example, the synthesis of novel herbicides like Pyribenzoxim involves the use of 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde derivatives, as described by Chen Huan-you (2011) (Chen Huan-you, 2011).

Photopolymerization Initiators

- The derivatives of 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde have been explored as photopolymerization initiators. Volkan Kumbaraci et al. (2012) synthesized a 1,3-benzodioxole derivative of naphthodioxinone to examine its efficiency as a photoinitiator for free radical polymerization (Volkan Kumbaraci et al., 2012).

Chemosensors

- Additionally, 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde derivatives have been used to create chemosensors. A. D. Dubonosov et al. (2008) synthesized crown-containing arylimines from derivatives of 5-Hydroxy-1,3-benzodioxole-4-carbaldehyde to study their complexing properties with metal ions, indicating their potential as fluorescent chemosensors (A. D. Dubonosov et al., 2008).

Orientations Futures

Mécanisme D'action

Target of Action

This compound is structurally related to other aromatic aldehydes , and it’s likely that it interacts with similar biological targets

Mode of Action

As an aldehyde, it can undergo various reactions such as the formation of oximes and hydrazones . It can also participate in nucleophilic substitution reactions . The exact interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

Given its structural similarity to other aromatic aldehydes , it may influence similar biochemical pathways.

Result of Action

Given its structural similarity to other aromatic aldehydes , it may have similar effects.

Propriétés

IUPAC Name |

5-hydroxy-1,3-benzodioxole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-3-5-6(10)1-2-7-8(5)12-4-11-7/h1-3,10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYYWXYZYYRXHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-1,3-benzodioxole-4-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2511748.png)

![5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2511749.png)

![N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2511751.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one](/img/structure/B2511757.png)

![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/no-structure.png)

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2511763.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2511766.png)

![N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2511768.png)